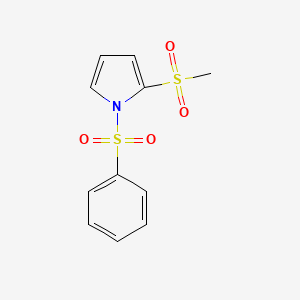

2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-methylsulfonylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S2/c1-17(13,14)11-8-5-9-12(11)18(15,16)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFVTPOBSGSYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole

General Strategy

The synthesis of this compound generally proceeds via a two-step sulfonylation approach:

- Step 1: Introduction of the phenylsulfonyl group at the nitrogen atom of pyrrole to form 1-(phenylsulfonyl)pyrrole.

- Step 2: Subsequent sulfonylation at the 2-position carbon with a methylsulfonyl group.

This strategy leverages the selective reactivity of the pyrrole nitrogen and the 2-position carbon under controlled conditions.

Preparation of 1-(Phenylsulfonyl)pyrrole

The first critical intermediate, 1-(phenylsulfonyl)pyrrole, is synthesized by reacting pyrrole with phenylsulfonyl chloride in the presence of a phase transfer catalyst and a strong base.

Experimental Conditions and Procedure

- Reagents: Pyrrole, phenylsulfonyl chloride, sodium hydroxide (50% aqueous), tetrabutylammonium hydrogen sulfate (phase transfer catalyst), dichloromethane (solvent).

- Reaction Conditions: The reaction mixture is cooled in an ice bath, phenylsulfonyl chloride is added dropwise causing gentle reflux, then stirred at room temperature for approximately 20 hours.

- Workup: The mixture is filtered to remove inorganic salts, the organic layer is washed multiple times with water, dried over magnesium sulfate, and the solvent removed to yield a thick oil. Crystallization from dichloromethane/petroleum ether and recrystallization from methanol afford pure 1-(phenylsulfonyl)pyrrole.

Yield and Physical Data

| Parameter | Value |

|---|---|

| Yield | 84% (reported), up to 99% in some protocols |

| Melting Point | 88-89°C |

| Purity | Confirmed by recrystallization and spectral data |

This method is well-documented as efficient and scalable, producing high-purity material suitable for further functionalization.

Introduction of the Methylsulfonyl Group at the 2-Position

The installation of the methylsulfonyl group at the 2-position of 1-(phenylsulfonyl)pyrrole can be achieved by electrophilic sulfonylation using methylsulfonyl chloride or related sulfonylating agents under controlled conditions.

Typical Procedure

- Starting Material: 1-(Phenylsulfonyl)pyrrole.

- Sulfonylating Agent: Methylsulfonyl chloride or methylsulfonyl derivatives.

- Base: A strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-position.

- Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran.

- Temperature: Often maintained at low temperature (0-5°C) to control regioselectivity.

- Reaction Time: Several hours to overnight depending on conditions.

After completion, the reaction mixture is quenched, extracted, and purified by chromatography or recrystallization.

Notes on Selectivity and Yield

- The phenylsulfonyl group on the nitrogen stabilizes the pyrrole ring and directs sulfonylation to the 2-position.

- Yields for this step vary depending on reagent purity and reaction conditions but typically range from 60-80%.

- Side reactions such as over-sulfonylation or sulfonylation at other positions can be minimized by careful temperature and stoichiometric control.

Alternative Synthetic Routes and Modifications

- Phase Transfer Catalysis: The use of tetrabutylammonium salts enhances the reaction rate and yield in the preparation of sulfonylated pyrroles.

- Reduction and Substitution: Attempts to reduce carbonyl groups on substituted phenylsulfonyl pyrroles have been reported, but for the target compound, direct sulfonylation is preferred.

- One-Pot Procedures: Some methods explore one-pot multistep reactions starting from pyrrole or substituted furans, but these are less common for the specific dual sulfonylation pattern of this compound.

Data Table Summarizing Preparation Conditions

| Step | Starting Material | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pyrrole | Phenylsulfonyl chloride, NaOH, tetrabutylammonium hydrogen sulfate | Dichloromethane, aqueous NaOH | 0°C to RT | 20 h | 84-99 | Phase transfer catalysis, crystallization purification |

| 2 | 1-(Phenylsulfonyl)pyrrole | Methylsulfonyl chloride, strong base (NaH or KOtBu) | Dichloromethane or THF | 0-5°C | Several hours | 60-80 | Regioselective sulfonylation at 2-position |

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl groups to sulfides.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrrole compounds.

Scientific Research Applications

2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with biological macromolecules, leading to the modulation of their activity. The compound may also act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

- Synthesis Efficiency : Method B (using NaH at 0°C) generally achieves higher yields (e.g., 72% for compound 16) than Method A (TEA at room temperature) .

- Functional Group Diversity : Acrylonitrile (compound 12) and carbaldehyde () groups introduce distinct reactivity profiles, enabling divergent applications in medicinal chemistry .

Solubility and Lipophilicity

- 1-methylsulfonylpyrrole-2-carbaldehyde () has a LogP of 1.19, suggesting moderate lipophilicity.

- Compound 16 () contains a hydrophilic bis-sulfonyl vinyl group, which may offset the hydrophobicity of the phenylsulfonyl group, balancing solubility .

Comparative Analysis of Heterocyclic Systems

- Pyrrole vs.

- Substituent Effects : Electron-donating groups (e.g., methoxy in ) contrast sharply with sulfonyl groups, underscoring the latter’s utility in electron-deficient systems for electrophilic reactions .

Biological Activity

2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound features a pyrrole ring substituted with methylsulfonyl and phenylsulfonyl groups. This unique arrangement is believed to contribute to its biological properties.

Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression.

- Inhibition of Protein Phosphatase Methylesterase-1 (PME-1) : PME-1 is implicated in the regulation of protein phosphatase 2A (PP2A), which plays a crucial role in cellular signaling pathways related to cancer. Inhibitors of PME-1 have shown promise in reducing demethylated forms of PP2A, thereby influencing tumor growth and progression .

- COX-2 Inhibition : Similar pyrrole derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer. The activity of these compounds has been compared to established COX-2 inhibitors like Celecoxib, suggesting potential therapeutic applications in managing pain and inflammation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

| Activity | IC50 Value | Reference |

|---|---|---|

| PME-1 Inhibition | 10.8 μM | |

| COX-2 Inhibition | Comparable to Celecoxib | |

| Calcium Channel Activation | EC50 = 0.049 μM |

Case Study 1: PME-1 Inhibition

In a study examining the inhibition of PME-1, several analogs were synthesized and tested for their ability to reduce PP2A demethylation. The results indicated that modifications to the sulfonamide portion significantly affected potency, highlighting the importance of structural features in drug design .

Case Study 2: COX-2 Selectivity

Another investigation focused on the development of fluorescent pyrrole-based COX-2 inhibitors. The study demonstrated that specific modifications could enhance selectivity and potency compared to existing drugs, suggesting that similar strategies might be applicable to this compound .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances biological activity.

- Pyrrole Substituents : Variations at the C3 position of the pyrrole ring influence both selectivity and potency against targets like COX-2.

Q & A

Q. What are the optimized synthetic routes for 2-(Methylsulfonyl)-1-(phenylsulfonyl)-1H-pyrrole, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via multi-step protocols involving sulfonylation and oxidation. A representative method includes refluxing intermediates (e.g., 1-aroyl derivatives) with chloranil in xylene for 25–30 hours, followed by NaOH treatment to isolate the organic layer. Purification via recrystallization from methanol is critical for achieving >95% purity . Key variables include solvent choice (e.g., xylene for high-temperature stability), reaction time (optimized to avoid side products), and stoichiometric control of oxidizing agents like chloranil .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer: 1H/13C NMR in CDCl3 or DMSO-d6 is essential for confirming substitution patterns on the pyrrole and sulfonyl groups. For example, methylsulfonyl groups typically exhibit deshielded proton signals near δ 3.0–3.5 ppm . TLC (e.g., silica gel, ethyl acetate/hexane) monitors reaction progress, while elemental analysis validates stoichiometry. Mass spectrometry (HRMS) further confirms molecular weight, particularly for detecting trace impurities .

Q. How do pH, temperature, and solvent systems affect the stability of this compound during storage and experimental use?

- Methodological Answer: Stability studies indicate that the compound is sensitive to prolonged exposure to acidic/basic conditions, which may hydrolyze sulfonyl groups. Storage in anhydrous environments (e.g., desiccators) at 2–8°C is recommended. Solvent compatibility tests show degradation in polar aprotic solvents like DMF at elevated temperatures (>60°C) .

Advanced Research Questions

Q. What strategies are employed to elucidate reaction mechanisms involving this compound, particularly in multi-step syntheses?

- Methodological Answer: Mechanistic studies utilize isotopic labeling (e.g., deuterated solvents) and intermediate trapping (e.g., quenching reactions at timed intervals). For example, in sulfonylation steps, ESI-MS can detect transient intermediates like sulfonic acid adducts. Computational DFT calculations further map energy barriers for key steps, such as sulfonyl group migration .

Q. How is the biological activity of this compound assessed, and what molecular targets are hypothesized?

- Methodological Answer: In vitro assays (e.g., kinase inhibition, cytotoxicity screens) are conducted using cell lines (e.g., HeLa, HEK293) to evaluate IC50 values. Structural analogs with phenylsulfonyl groups show activity against tyrosine kinases, suggesting potential binding to ATP pockets. Target validation often involves surface plasmon resonance (SPR) or crystallography to confirm interactions .

Q. What computational approaches are used to model interactions between this compound and biological targets?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict binding modes. For instance, the methylsulfonyl group’s electronegativity may form hydrogen bonds with kinase active sites. Crystal structures of related compounds (e.g., PDB entries) guide homology modeling to refine binding poses .

Q. How can researchers resolve contradictions in reported data, such as varying reaction yields or biological activity?

- Methodological Answer: Contradictions often arise from differences in reaction conditions (e.g., catalyst purity, solvent grade). Systematic Design of Experiments (DoE) matrices can isolate variables. For biological assays, standardized protocols (e.g., ATP concentration in kinase assays) and orthogonal validation (e.g., Western blotting alongside SPR) mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.